2-(Difluoromethyl)-6-methyl-1H-benzimidazole
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Overview
Description
2-(Difluoromethyl)-6-methyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of benzimidazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . Another approach involves the use of metal-based catalysts to facilitate the difluoromethylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzimidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds .
Scientific Research Applications
2-(Difluoromethyl)-6-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This can lead to the inhibition of key enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-6-methyl-1H-benzimidazole
- 2-(Chlorodifluoromethyl)-6-methyl-1H-benzimidazole
- 2-(Difluoromethoxy)-6-methyl-1H-benzimidazole
Comparison: 2-(Difluoromethyl)-6-methyl-1H-benzimidazole is unique due to its specific difluoromethyl group, which imparts distinct physical and chemical properties. Compared to its trifluoromethyl and chlorodifluoromethyl analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bond donor ability, making it particularly valuable in medicinal chemistry . The difluoromethoxy analog, on the other hand, offers different electronic properties and reactivity, which can be advantageous in certain synthetic applications .
Properties
Molecular Formula |
C9H8F2N2 |
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Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C9H8F2N2/c1-5-2-3-6-7(4-5)13-9(12-6)8(10)11/h2-4,8H,1H3,(H,12,13) |
InChI Key |
FZVFPXGXFTURKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(F)F |
Origin of Product |
United States |
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